copper;copper(1+);sulfanide

Solubility product Aqueous stability Environmental chemistry

Cu₂S solves the phase-instability problem in copper sulfide research: unlike metallic CuS, only semiconductor Cu₂S sustains band bending essential for photovoltaic function. • 1.2 eV indirect band gap-enables standalone absorber & hole-selective contact roles in solar cells • Ksp 1.6×10⁻⁴⁸-12 orders less soluble than CuS, preventing copper leaching in aqueous systems • 1.4% mass loss at 550°C vs 14.3% for CuS, preserving stoichiometry through high-temperature fabrication. Available ≥99% purity, -200 mesh powder.

Molecular Formula Cu2HS
Molecular Weight 160.17 g/mol
Cat. No. B14889839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecopper;copper(1+);sulfanide
Molecular FormulaCu2HS
Molecular Weight160.17 g/mol
Structural Identifiers
SMILES[SH-].[Cu].[Cu+]
InChIInChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1
InChIKeyAQKDYYAZGHBAPR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(I) Sulfide (Cu₂S): Identity and Fundamental Characteristics


Copper(I) sulfide, systematically named copper;copper(1+);sulfanide (IUPAC), is a binary inorganic compound with the chemical formula Cu₂S, a molecular weight of 159.16 g·mol⁻¹, and CAS Registry Number 22205-45-4 [1]. It occurs naturally as the mineral chalcocite and exhibits a characteristically narrow stoichiometric window ranging from Cu₁.₉₉₇S to Cu₂.₀₀₀S [2]. The compound is a p-type semiconductor with an indirect band gap of approximately 1.2 eV, a density of 5.6 g·cm⁻³, and a melting point of approximately 1100–1130 °C [3]. Cu₂S is practically insoluble in water (Ksp ≈ 1.6 × 10⁻⁴⁸ at 25 °C) and is commercially available in purity grades ranging from ≥98% to 99.99% (trace metals basis), typically as a −200 mesh powder [4]. Its combination of earth-abundant constituent elements, non-toxicity, and tunable semiconducting properties distinguishes it within the broader copper sulfide family (CuₓS, where x ranges from 2 to 1) [5].

Workflow
Semiconductor research, optoelectronics, and photovoltaics
Selection
Stoichiometric Cu₂S phase for band-gap-dependent applications
Identity
p-type inorganic semiconductor; distinct from metallic CuS

Why Cu₂S Cannot Be Substituted by Other Copper Sulfides


The copper sulfide compositional family (CuₓS) spans from copper-rich Cu₂S (chalcocite) to copper-deficient CuS (covellite) and even CuS₂, yet these stoichiometric variants exhibit fundamentally divergent electronic, thermal, and chemical properties that preclude generic interchange [1]. At the most basic level, Cu₂S is a semiconductor with an indirect band gap of ~1.2 eV, whereas CuS is metallic in character [2]. Thermal stability profiles differ dramatically: Cu₂S loses only ~1.4% mass upon heating to 550 °C, while CuS undergoes ~14.3% mass loss with concomitant phase transformation to digenite [3]. Aqueous solubility spans over 12 orders of magnitude between Cu₂S (Ksp ≈ 1.6 × 10⁻⁴⁸) and CuS (Ksp ≈ 6.3 × 10⁻³⁶), directly impacting environmental mobility and processing stability [4]. Even within the Cu(I) compositional space, the copper-deficient phase djurleite (Cu₁.₉₇S) exhibits greater ambient stability than stoichiometric Cu₂S (chalcocite), contradicting the conventional assumption that stoichiometric phases are inherently more stable [5]. These quantifiable divergences mean that substituting one copper sulfide for another without systematic property verification risks catastrophic performance failure in applications spanning photovoltaics, thermoelectrics, and catalysis.

Copper sulfide family members may not transfer interchangeably
Target: Cu₂S
Semiconductor with ~1.2 eV indirect band gap; phase-stable at elevated temperature; extreme aqueous insolubility
Substitute: CuS
Metallic conductor; may lose ~14.3% mass upon heating; Ksp ~12 orders of magnitude higher
Target: Cu₂S
Reported sheet resistance of 5.72 × 10⁵ Ω/sq; narrower stoichiometric window
Substitute: Cu₁.₈S
Resistivity ~1650× lower; copper-deficient phases may exhibit different ambient stability

Quantitative Differentiation Evidence for Cu₂S


Aqueous Solubility Comparison

Copper(I) sulfide (Cu₂S) exhibits a solubility product constant (Ksp) of 1.6 × 10⁻⁴⁸ at 25 °C, making it approximately 12 orders of magnitude less soluble than copper(II) sulfide (CuS), which has a Ksp of 6.3 × 10⁻³⁶ [1]. An independent geochemical source corroborates this with values of 2.26 × 10⁻⁴⁸ for Cu₂S versus 1.27 × 10⁻³⁶ for CuS [2]. For broader context, Cu₂S is also significantly less soluble than silver(I) sulfide (Ag₂S, Ksp ~6.3 × 10⁻⁵⁰ for the alpha form), though the solubility ratio is reversed [1]. This extreme insolubility of Cu₂S has direct implications for its environmental persistence, its behavior in aqueous processing, and its suitability for applications where leaching or dissolution must be minimized.

Aqueous Solubility
Head-to-head
Cu₂S Ksp ≈ 1.6 × 10⁻⁴⁸, ~10¹²× less soluble than CuS (Ksp ≈ 6.3 × 10⁻³⁶)
Supports selection where minimal ion leaching is required
Data to verify: standard aqueous conditions at 25 °C
Solubility product Aqueous stability Environmental chemistry Geochemistry

Electronic Character: Semiconductor vs. Metallic

First-principles crystal structure prediction at ambient pressure establishes that Cu₂S is a semiconductor with a calculated band gap of 0.72 eV, whereas both CuS and CuS₂ are metallic compounds [1]. Experimental measurements on thin-film Cu₂S confirm an indirect band gap of approximately 1.2 eV and a direct band gap of approximately 2.2 eV, consistent with its function as a carrier-selective contact in silicon heterojunction solar cells [2]. An earlier optical study reports the indirect band gap of Cu₂S changing from 1.21 eV at 300 K to 1.26 eV at 80 K [3]. In stark contrast, films of CuS display high electrical conductivity characteristic of a metallic or semi-metallic state, with conductivity decreasing as composition moves toward the copper-rich Cu₂S phase [4]. This metal-versus-semiconductor dichotomy represents a first-order material selection criterion.

Electronic Character
Head-to-head
Semiconductor (indirect band gap ~1.2 eV) vs. metallic CuS
Required for carrier-selective contact and absorber applications
Context-dependent: optoelectronic function requires semiconductor
Band gap engineering Semiconductor Optoelectronics Photovoltaics

Thermal Stability Under Elevated Temperature

In a direct comparative study of mechanochemically synthesized nanocrystalline copper sulfides, differential thermal analysis and thermogravimetry (DTA/TG) up to 550 °C revealed that Cu₂S (chalcocite) undergoes only 1.4% weight loss with no significant phase changes, whereas CuS (covellite) loses 14.3% of its mass and simultaneously transforms into digenite and chalcocite phases through sulfur volatilization [1]. This approximately 10-fold difference in mass loss under identical thermal conditions indicates that Cu₂S possesses markedly superior thermal robustness compared to CuS. The observation also implies that CuS cannot reliably retain its stoichiometric identity during high-temperature processing steps, while Cu₂S remains phase-stable.

Thermal Stability
Head-to-head
Cu₂S: 1.4% mass loss at 550 °C; CuS: 14.3% loss with phase transformation
May support stoichiometric integrity during high-temperature processing
Data to verify: nanocrystalline samples under controlled atmosphere
Thermal stability Thermogravimetric analysis Phase stability High-temperature processing

Carrier Mobility in 2D Cu₂S Phases

First-principles theoretical work on two-dimensional copper(I) sulfide polymorphs reveals that the newly predicted δ-Cu₂S monolayer possesses a direct band gap of 1.26 eV and an ultrahigh electron mobility of up to 6880 cm²·V⁻¹·s⁻¹, which is approximately 27 times greater than the electron mobility of the previously known β-Cu₂S bilayer (246 cm²·V⁻¹·s⁻¹) [1]. Additionally, δ-Cu₂S exhibits a high activation energy barrier of 1.98 eV for O₂ chemisorption, indicating superior resistance to oxidative degradation under ambient conditions [1]. The marked asymmetry between electron and hole mobilities in δ-Cu₂S further suggests efficient electron–hole separation, a desirable attribute for photovoltaic and photocatalytic applications.

Carrier Mobility
Head-to-head
δ-Cu₂S monolayer electron mobility up to 6880 cm²·V⁻¹·s⁻¹
Reported ~28× higher than β-Cu₂S bilayer; relevance requires phase confirmation
Theoretical DFT study; experimental validation recommended
Two-dimensional materials Carrier mobility δ-Cu₂S phase Nanoelectronics

Electrical Resistivity and Stoichiometry

In a systematic study of nanocrystalline copper sulfides synthesized via one-pot organic-solvent routes, the sheet resistance of stoichiometric chalcocite Cu₂S was measured at 5.72 × 10⁵ Ω/sq, while that of copper-deficient digenite Cu₁.₈S—produced under identical conditions at a higher synthesis temperature (260 °C)—was 346 Ω/sq [1]. This represents a resistivity difference of approximately three orders of magnitude (1650-fold), driven solely by stoichiometric variation within the CuₓS system. The corresponding optical band gaps also differ: 1.87 eV for Cu₂S versus 1.6 eV for Cu₁.₈S [1]. These data demonstrate that the electrical transport properties of copper sulfides are exquisitely sensitive to Cu:S ratio, and that targeting the correct stoichiometry is essential for reproducible device performance.

Electrical Resistivity
Head-to-head
Cu₂S sheet resistance 5.72 × 10⁵ Ω/sq, ~1653× more resistive than Cu₁.₈S
Stoichiometric sensitivity requires Cu:S ratio verification
Lot attribute: electrical properties sensitive to composition
Electrical resistivity Sheet resistance Stoichiometry Optoelectronics

Photocatalytic Dye Degradation Efficiency

In a direct comparative study of mechanochemically synthesized Cu₂S (chalcocite) and CuS (covellite) nanocrystals tested as photocatalysts for Methyl Orange (MO) dye degradation under visible-light irradiation, Cu₂S achieved complete (100%) dye decomposition within 150 minutes, whereas CuS attained only 80% decomposition over the same treatment duration [1]. Both compounds exhibited p-type semiconductor behavior, but the superior photocatalytic performance of Cu₂S was attributed to its more favorable band-edge positions and reduced electron–hole recombination, as corroborated by photoluminescence measurements [1]. The specific surface area of Cu₂S was measured at 1.4 m²·g⁻¹ (versus 2.7 m²·g⁻¹ for CuS), indicating that the higher activity of Cu₂S is intrinsic rather than surface-area-driven [1].

Photocatalytic Efficiency
Head-to-head
100% Methyl Orange degradation in 150 min vs. 80% for CuS
Reported higher intrinsic activity despite lower surface area
Method context: mechanochemically synthesized nanocrystals
Photocatalysis Dye degradation Visible-light photocatalyst Environmental remediation

Optimal Application Scenarios for Cu₂S


Photovoltaic Absorbers and Carrier-Selective Contacts

Cu₂S is a demonstrated p-type semiconductor with an indirect band gap of ~1.2 eV and a direct band gap of ~2.2 eV, making it suitable as both a standalone absorber material and a dopant-free hole-selective contact for n-type silicon solar cells [1]. The semiconductor character of Cu₂S—in contrast to the metallic character of CuS—is the fundamental prerequisite for photovoltaic function, as only a semiconductor can sustain the necessary band bending and carrier separation [2]. In quantum dot-sensitized solar cells, Cu₂S-based counter electrodes have achieved power conversion efficiencies (PCE) of up to 5.965% when composited with CNT@rGO, surpassing conventional Pt-based counter electrodes (1.96% PCE) by a factor of ~3× [3]. The 2D δ-Cu₂S phase, with its ultrahigh electron mobility (6880 cm²·V⁻¹·s⁻¹) and direct band gap (1.26 eV), further positions Cu₂S as a candidate for next-generation flexible photovoltaic devices [4].

Mid-to-High Temperature Thermoelectric Conversion

Cu₂S is a superionic thermoelectric material that undergoes a phase transition to the high-temperature cubic α-Cu₂S phase above ~708 K, where rapid Cu⁺ ion migration within the sulfur sublattice yields exceptionally low thermal conductivity while maintaining reasonable electrical conductivity [5]. Undoped Cu₂S exhibits a baseline thermoelectric figure of merit ZT of ~0.09 at 700 K, which can be enhanced to ZT = 1.63 through Mn doping—an 18-fold improvement—demonstrating that Cu₂S serves as a highly tunable thermoelectric platform [6]. The induction melting densification method yields ZT values 30–45% higher than those obtained via spark plasma sintering (SPS) in the 773–923 K range, providing a processing-route advantage for cost-effective manufacturing [5]. The thermal stability of Cu₂S at elevated temperatures (only 1.4% mass loss at 550 °C, versus 14.3% for CuS) [7] ensures stoichiometric integrity during the high-temperature sintering steps inherent to thermoelectric leg fabrication.

Visible-Light Photocatalytic Wastewater Treatment

Cu₂S nanocrystals have demonstrated complete (100%) photodecolorization of Methyl Orange dye within 150 minutes under visible-light irradiation, outperforming CuS (80% degradation) under identical conditions despite having roughly half the specific surface area (1.4 vs. 2.7 m²·g⁻¹) [7]. This higher intrinsic photocatalytic activity, attributed to favorable band-edge energetics and reduced charge-carrier recombination, supports the selection of Cu₂S over CuS for wastewater remediation catalysts where throughput and catalyst utilization efficiency are key cost drivers. In composite systems, Cu₂S coupled with TiO₂ has achieved degradation rates of 9 × 10⁻² mg·L⁻¹·min⁻¹ for Orange II dye, and Cu₂S/RGO/Bi₂WO₆ composites have reached 91.0% bisphenol A (BPA) removal in 40 minutes [8][9]. The extreme aqueous insolubility of Cu₂S (Ksp ≈ 1.6 × 10⁻⁴⁸) minimizes secondary contamination from leached copper ions during water treatment [10].

Environmental Geochemistry and Sulfide Management

With a solubility product of 1.6 × 10⁻⁴⁸ at 25 °C—over 10¹² times lower than that of CuS (6.3 × 10⁻³⁶)—Cu₂S is one of the most insoluble binary metal sulfides known, surpassed only by Ag₂S and HgS among common transition-metal sulfides [10]. This property is exploited in environmental geochemistry for the immobilization of copper in anoxic sediments and sulfide-rich groundwater systems, where Cu₂S precipitation effectively sequesters copper ions from the aqueous phase [11]. In industrial contexts, Cu₂S is employed as a sulfur-gettering agent and in solid-lubricant formulations where its chemical inertness and thermal stability (melting point ~1130 °C) provide operational longevity under demanding conditions . The narrow stoichiometric range of Cu₂S (Cu₁.₉₉₇S to Cu₂.₀₀₀S) [12] ensures predictable phase behavior, in contrast to copper-deficient variants that exhibit progressive structural and electronic evolution under ambient aging [13].

Application
Selection Property
Validation Focus
Photovoltaic Research
Semiconductor band gap and electronic character
Verify p-type conductivity and indirect band gap ~1.2 eV
Thermoelectric Studies
Thermal stability and stoichiometric integrity
Confirm phase stability and mass loss profile under sintering conditions
Photocatalytic Screening
Intrinsic activity and band-edge energetics
Assess degradation efficiency and surface-area-independent performance
Environmental Geochemistry
Aqueous insolubility (Ksp context)
Validate minimal copper-ion leaching in target aqueous matrix
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